

# Analytical techniques for "KTX-582 intermediate-1" characterization (NMR, LC-MS)

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## Compound of Interest

Compound Name: KTX-582 intermediate-1

Cat. No.: B1512695

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## Application Note: Analytical Characterization of KTX-582 Intermediate-1

### Introduction

This document provides detailed analytical procedures for the structural characterization and purity assessment of **KTX-582 intermediate-1**, a key building block in the synthesis of the IRAK4 degrader, KTX-582.[1][2][3] The accurate characterization of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient. KTX-582 is a heterobifunctional degrader that induces the degradation of both IRAK4 and Ikaros/Aiolos.[4]

The chemical identity of **KTX-582 intermediate-1** is Ethyl 4-(tosyloxy)cyclohexanecarboxylate, with the molecular formula C<sub>16</sub>H<sub>22</sub>O<sub>5</sub>S and a molecular weight of 326.41 g/mol.[3][5] This application note outlines standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and purity analysis.

### Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules.[6] Both <sup>1</sup>H and <sup>13</sup>C NMR are employed to confirm the identity and structural

integrity of **KTX-582 intermediate-1**.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

Based on the structure of Ethyl 4-(tosyloxy)cyclohexanecarboxylate, the following NMR signals are predicted. The exact chemical shifts may vary depending on the solvent and sample concentration.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **KTX-582 Intermediate-1**

Assignment	$^1\text{H}$ NMR (Predicted)	$^{13}\text{C}$ NMR (Predicted)
Chemical Shift (ppm)	Multiplicity	
Tosylate- $\text{CH}_3$	~ 2.45	s
Tosylate-Ar-H	~ 7.80 (ortho to $\text{SO}_2$ )	d
~ 7.35 (meta to $\text{SO}_2$ )	d	
Tosylate-Ar-C		
Cyclohexane- $\text{H}_1$	~ 2.30	m
Cyclohexane- $\text{H}_4$	~ 4.50	m
Cyclohexane- $\text{H}_{2,3,5,6}$	~ 1.40 - 2.10	m
Ester-O- $\text{CH}_2$	~ 4.10	q
Ester- $\text{CH}_3$	~ 1.25	t
Ester-C=O		

## Experimental Protocol: NMR Analysis

### 1.2.1. Sample Preparation

- Weigh approximately 5-10 mg of **KTX-582 intermediate-1**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

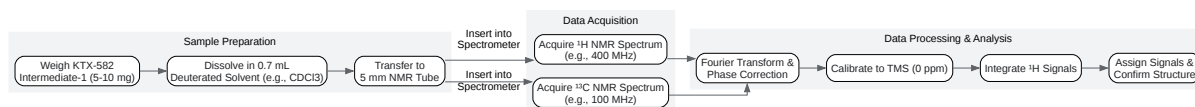
#### 1.2.2. $^1\text{H}$ NMR Acquisition Parameters

- Spectrometer: 400 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single pulse (zg30)
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16

#### 1.2.3. $^{13}\text{C}$ NMR Acquisition Parameters

- Spectrometer: 100 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled (zgpg30)
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024

## NMR Analysis Workflow



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Caption: Workflow for NMR-based structural characterization.

## Identity and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.<sup>[5][7]</sup> It is employed to confirm the molecular weight of **KTX-582 intermediate-1** and to assess its purity by separating it from potential impurities.

## Predicted LC-MS Data

Table 2: Predicted LC-MS Data for **KTX-582 Intermediate-1**

Parameter	Predicted Value
Molecular Formula	C <sub>16</sub> H <sub>22</sub> O <sub>5</sub> S
Molecular Weight	326.41 g/mol
Retention Time (t <sub>R</sub> )	5.0 - 8.0 min (method dependent)
Observed Ions (Positive ESI)	[M+H] <sup>+</sup> = 327.1
	[M+Na] <sup>+</sup> = 349.1
	[M+K] <sup>+</sup> = 365.1

## Experimental Protocol: LC-MS Analysis

### 2.2.1. Sample Preparation

- Prepare a stock solution of **KTX-582 intermediate-1** at 1 mg/mL in acetonitrile or methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Filter the sample through a 0.22 µm syringe filter if necessary.

### 2.2.2. Liquid Chromatography Parameters

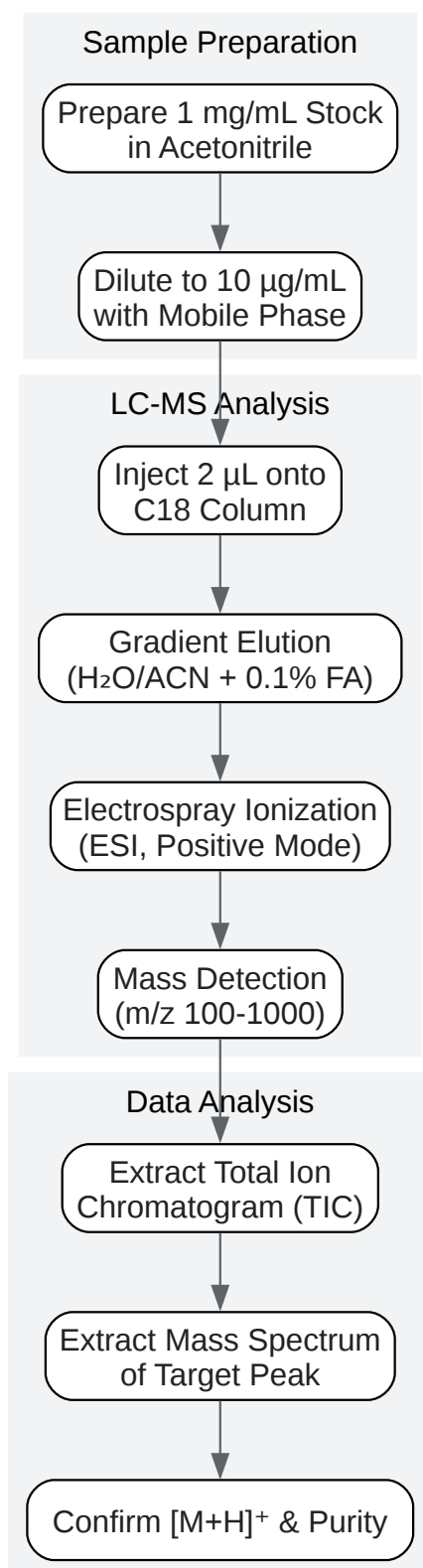
- System: UHPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
  - 0.0 min: 5% B
  - 1.0 min: 5% B

- 8.0 min: 95% B
- 9.0 min: 95% B
- 9.1 min: 5% B
- 10.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL

#### 2.2.3. Mass Spectrometry Parameters

- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Scan Range: m/z 100 - 1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr

## LC-MS Analysis Workflow



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